(2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide
Description
The compound (2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide (hereafter referred to as the target compound) is a structurally complex enamide derivative. Its key features include:
- E-configuration of the α,β-unsaturated enamide backbone, which influences its biological activity and stability.
- A 4-fluorophenyl group attached to the α-carbon, a common pharmacophore in medicinal chemistry due to fluorine’s electronegativity and metabolic stability.
- A carbamothioyl group (-NH-CS-N-) linked to a phenyl ring substituted with a morpholin-4-ylsulfonyl moiety. The sulfonyl group enhances hydrophilicity, while the morpholine ring may improve solubility and target binding.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S2/c21-16-4-1-15(2-5-16)3-10-19(25)23-20(29)22-17-6-8-18(9-7-17)30(26,27)24-11-13-28-14-12-24/h1-10H,11-14H2,(H2,22,23,25,29)/b10-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZVSZRQVHFSRZ-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide is a synthetic organic molecule with a complex structure that includes a prop-2-enamide backbone, a 4-fluorophenyl group, and a morpholin-4-ylsulfonyl moiety. This unique combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
- Molecular Formula : C20H20FN3O4S2
- Molecular Weight : 449.52 g/mol
- InChI : InChI=1S/C20H20FN3O4S2/c21-16-4-1-15...
The presence of multiple functional groups allows for diverse chemical interactions, which can be leveraged in biological systems.
The biological activity of this compound can be predicted using computational models such as the Prediction of Activity Spectra for Substances (PASS). This model analyzes the structure to forecast pharmacological effects, including therapeutic applications and toxicity profiles. Compounds with similar structures have shown activity against various targets, including cancer cells and inflammatory pathways.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies indicate that compounds with structural similarities to this molecule exhibit cytotoxic effects on various cancer cell lines. The 4-fluorophenyl group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
- Anti-inflammatory Effects : The morpholin-4-ylsulfonyl moiety is associated with anti-inflammatory properties. Research suggests that compounds containing sulfonamide functionalities can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
- Enzyme Inhibition : Interaction studies are essential for assessing binding affinity to target proteins or enzymes. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can determine binding kinetics and thermodynamics.
Data Table: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Various cancer cell lines | Cytotoxicity observed | |
| Anti-inflammatory | Pro-inflammatory cytokines | Inhibition potential | |
| Enzyme Inhibition | Specific enzymes | Binding affinity studies |
Case Studies
Several case studies have explored the biological activity of compounds structurally similar to this compound:
- Case Study 1 : A study on a related sulfonamide compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
- Case Study 2 : Research on morpholine-based compounds highlighted their anti-inflammatory effects in animal models of arthritis, indicating promising therapeutic applications.
Scientific Research Applications
Key Functional Groups
- Prop-2-enamide Backbone : Potential for reactivity in biological systems.
- Fluorophenyl Group : Influences lipophilicity and binding affinity.
- Morpholin-4-ylsulfonyl Moiety : May enhance solubility and biological activity.
The biological activity of (2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide can be predicted using computational models such as the Prediction of Activity Spectra for Substances (PASS). This model helps forecast its pharmacological effects, including potential therapeutic applications against various diseases.
Potential Therapeutic Applications
- Antitumor Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties : The structural features may confer activity against bacterial pathogens, potentially inhibiting biofilm formation and bacterial growth.
Interaction Studies
Interaction studies are crucial for understanding how this compound binds to target proteins or enzymes. Techniques such as:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics.
- Isothermal Titration Calorimetry (ITC) : Assesses thermodynamics of binding interactions.
- Molecular Docking Studies : Predicts how well the compound fits into active sites of target proteins.
Antimicrobial Evaluation
In vitro studies have shown that structurally similar compounds exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Staphylococcus epidermidis. For example, minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating strong antibacterial activity.
Antitumor Activity
Research on related compounds indicates that modifications in the phenolic and morpholine groups can enhance cytotoxic effects against various cancer cell lines. For instance, studies have documented significant growth inhibition in HT29 colon cancer cells with IC50 values below 1.98 μg/mL.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with several enamide and carbamothioyl derivatives. Key comparisons include:
Table 1: Structural and Molecular Comparison
Key Observations:
Sulfonyl/Carbamothioyl Derivatives: The target compound’s morpholinylsulfonyl group distinguishes it from the sulfamoylphenyl analog in . Morpholine’s oxygen and nitrogen atoms may improve hydrogen-bonding interactions with biological targets compared to sulfamoyl’s -NH2 group.
Halogen and Aryl Substitutions :
- The 4-fluorophenyl group in the target compound is less sterically hindered than the 3-chloro-4-fluorophenyl group in , which may affect binding pocket accessibility.
- The isobutylphenyl substituent in introduces hydrophobicity, contrasting with the target’s polar sulfonyl-morpholine group.
Synthetic Accessibility: describes a synthesis route for (2E)-N-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-enamide using NaNO2/HCl, suggesting nitro-group reduction or coupling as viable strategies for the target compound . Amide bond formation via coupling reactions (e.g., using dicyclohexylcarbodiimide) is highlighted in , applicable to the target’s enamide backbone.
Pharmacological Implications (Inferred)
While direct activity data for the target compound are unavailable, structural analogs provide insights:
- Fluorophenyl and Chlorophenyl Groups : Commonly associated with enhanced metabolic stability and target affinity in kinase inhibitors (e.g., flurbiprofen derivatives in ).
- Morpholine and Sulfonyl Groups : Frequently used in drugs like Gefitinib (EGFR inhibitor) and Celecoxib (COX-2 inhibitor) to optimize solubility and binding.
Q & A
Basic: What are the standard synthetic routes for preparing (2E)-3-(4-fluorophenyl)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}prop-2-enamide?
Methodological Answer:
The synthesis involves multi-step reactions:
Core structure formation : A condensation reaction between a 4-fluorophenyl-substituted prop-2-enamide and a morpholine sulfonyl precursor. Similar protocols (e.g., for morpholinophenyl pyrimidines) use NaOH in ethanol under reflux to form enones via Claisen-Schmidt condensations .
Carbamothioyl introduction : Reacting the intermediate with thiourea derivatives in the presence of a base (e.g., KOH) to install the carbamothioyl group. Solvent selection (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to avoid side reactions .
Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane mixtures is typically employed .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Using a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 296 K .
- Structure solution : SHELXS or SHELXD for phase determination via direct methods .
- Refinement : SHELXL for least-squares refinement against , addressing disorders (e.g., solvent molecules) and anisotropic displacement parameters .
- Validation: PLATON or Mercury for checking hydrogen bonding and π-π interactions .
Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural characterization?
Methodological Answer:
Discrepancies may arise due to dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:
Variable-temperature NMR : To detect conformational changes (e.g., enol-keto tautomerism) .
DFT calculations : Compare computed NMR chemical shifts (Gaussian09, B3LYP/6-31G*) with experimental data to validate static vs. dynamic structures .
Complementary techniques : Use mass spectrometry (HRMS) to confirm molecular weight and IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced: What strategies optimize reaction yields for intermediates with low solubility (e.g., morpholin-4-ylsulfonyl derivatives)?
Methodological Answer:
Low solubility is common in sulfonamide intermediates. Mitigation approaches:
Solvent selection : Use polar aprotic solvents (DMF, DMSO) or mixed systems (e.g., ethanol/dichloromethane) to enhance dissolution .
Microwave-assisted synthesis : Accelerate reaction kinetics and improve yields under controlled temperature/pressure .
In situ derivatization : Protect reactive groups (e.g., Boc-protected amines) to reduce aggregation during synthesis .
Basic: What analytical techniques confirm the purity and identity of the final compound?
Methodological Answer:
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm) to assess purity (>98%) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
- Melting point : Sharp melting range (e.g., 134–136°C) indicates crystallinity and purity .
Advanced: How can computational modeling predict the compound’s potential bioactivity (e.g., antimicrobial targets)?
Methodological Answer:
Molecular docking (AutoDock Vina) : Screen against known targets (e.g., dihydropteroate synthase for sulfonamides) using PDB structures (e.g., 3TYE) .
QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity using descriptors like logP and Hammett constants .
ADMET prediction : SwissADME or pkCSM to assess pharmacokinetics (e.g., BBB permeability, CYP inhibition) .
Basic: What safety precautions are required when handling morpholin-4-ylsulfonyl reagents?
Methodological Answer:
- Ventilation : Use fume hoods due to dust/volatile solvent exposure .
- PPE : Nitrile gloves, lab coats, and safety goggles .
- Spill management : Neutralize acidic residues with sodium bicarbonate and absorb with vermiculite .
Advanced: How to address crystallographic twinning or disorder in the sulfonamide moiety during refinement?
Methodological Answer:
- Twinning detection : Use PLATON’s TWIN law or ROTAX for rotational disorder analysis .
- Disorder modeling : Split atoms into multiple sites with occupancy refinement (SHELXL instructions: PART, AFIX) .
- Restraints : Apply SIMU/DELU to stabilize anisotropic displacement parameters for overlapping atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
